1-[(Diethylamino)methyl]piperidin-2-one
Description
1-[(Diethylamino)methyl]piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted with a diethylamino-methyl group. The diethylamino group enhances lipophilicity and basicity, influencing pharmacokinetic properties such as membrane permeability and solubility. This compound has been studied in the context of antimicrobial, cytostatic, and receptor-targeting activities, as evidenced by derivatives in multiple pharmacological studies .
Properties
IUPAC Name |
1-(diethylaminomethyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-11(4-2)9-12-8-6-5-7-10(12)13/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYVDMTWLPRTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CN1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Diethylamino)methyl]piperidin-2-one can be synthesized through several methods. One common approach involves the reaction of piperidin-2-one with diethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced catalytic systems and optimized reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-[(Diethylamino)methyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperidin-2-one derivatives.
Scientific Research Applications
1-[(Diethylamino)methyl]piperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It has potential as a precursor for the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Diethylamino)methyl]piperidin-2-one involves its interaction with specific molecular targets. The diethylaminomethyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The ketone group may also participate in hydrogen bonding or other interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Key Findings :
- The diethylamino group in this compound enhances antiviral and cytostatic potency compared to dimethylamino or morpholine analogs, likely due to increased lipophilicity and steric effects .
- Morpholine-substituted derivatives exhibit lower activity, suggesting that bulky or polar groups may hinder target binding .
Piperidin-2-one vs. Indolin-2-one Derivatives
Structural analogs with indolin-2-one cores demonstrate divergent activity profiles:
Key Findings :
- Indolin-2-one derivatives exhibit superior cytotoxicity, possibly due to planar aromatic cores enabling DNA intercalation or enzyme inhibition .
- Piperidin-2-one derivatives may prioritize receptor-mediated mechanisms over direct DNA interaction, as seen in muscarinic receptor binding studies .
Impact of Halogen Substitution
Brominated benzofuran derivatives (e.g., methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate) show reduced cytotoxicity compared to non-halogenated precursors .
Receptor Binding and Selectivity
This compound analogs have been explored as muscarinic receptor antagonists. For example, AF-DX 384 (a related compound) shows high affinity for m2 and m4 receptors, with 129-fold selectivity over m5 receptors . The diethylamino group contributes to this selectivity by optimizing steric and electronic interactions with receptor subtypes.
Physicochemical and Toxicological Properties
- Lipophilicity: The diethylamino group increases logP compared to morpholine or piperazine derivatives, enhancing blood-brain barrier penetration .
- Toxicity: Diethylamino-substituted benzimidazoles exhibit high toxicity (e.g., LDLo: 200 mg/kg in mice via subcutaneous route) , whereas piperidin-2-one derivatives show lower acute toxicity, suggesting core structure mitigates adverse effects .
Biological Activity
1-[(Diethylamino)methyl]piperidin-2-one, also known by its CAS number 86931-32-0, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms. The Minimum Inhibitory Concentration (MIC) values for this compound suggest its effectiveness in inhibiting bacterial growth.
Table 1: Antimicrobial Activity Against Various Microorganisms
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table demonstrates the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, indicating a broad spectrum of antimicrobial activity.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
Case Study: Induction of Apoptosis in Cancer Cells
A study involving human breast cancer cells (MCF-7) reported the following outcomes:
- Increased expression of pro-apoptotic proteins : Levels of BAX and caspase-3 were significantly elevated.
- Decreased expression of anti-apoptotic proteins : BCL-2 levels were reduced.
- Cell cycle arrest : A significant proportion of cells were arrested in the G1 phase.
These findings suggest that the compound may exert its anticancer effects through modulation of apoptotic pathways and disruption of cell cycle progression.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, affecting the survival and proliferation of target cells.
- Disruption of Cellular Processes : It interferes with critical signaling pathways that regulate cell survival and proliferation, potentially leading to apoptosis in cancer cells.
- Binding to Receptors : The compound may interact with specific receptors or enzymes, modulating their activity and influencing various biological processes.
Comparative Studies
Comparative studies with structurally similar compounds have provided insights into the relationship between chemical structure and biological activity.
Table 2: Comparison with Similar Compounds
| Compound | Biological Activity |
|---|---|
| 1-Benzyl-4-phenylpyridinium chloride | Moderate antimicrobial |
| 2,6-Diethyl-4-phenylpyridine | Low anticancer activity |
| 1-Benzyl-2,6-dimethyl-4-phenylpyridinium | High cytotoxicity |
These comparisons highlight how variations in molecular structure can significantly impact biological efficacy.
Case Studies
Several case studies have documented the efficacy of this compound in different biological contexts:
- Antibacterial Efficacy : A study involving animal models showed a significant reduction in bacterial load when treated with this compound, supporting its potential as an antimicrobial agent.
- Antitumor Effects : Clinical trials are underway to evaluate formulations containing this compound for patients with specific types of cancer resistant to conventional therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
